molecular formula C21H24N4O2S B1684304 Mirabegron CAS No. 223673-61-8

Mirabegron

Cat. No.: B1684304
CAS No.: 223673-61-8
M. Wt: 396.5 g/mol
InChI Key: PBAPPPCECJKMCM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Mirabegron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Treatment of Overactive Bladder

The primary application of mirabegron is in managing symptoms associated with OAB. Clinical trials have demonstrated its effectiveness in reducing the frequency of urination and the number of incontinence episodes.

  • Efficacy :
    • In a randomized phase III trial, this compound at doses of 50 mg and 100 mg showed statistically significant reductions in mean daily incontinence episodes compared to placebo, with improvements noted as early as four weeks into treatment .
    • Another study reported a reduction in micturition frequency and urgency episodes, highlighting its efficacy across various patient demographics, including men with lower urinary tract symptoms .
  • Safety Profile :
    • This compound has a favorable safety profile compared to traditional antimuscarinics, with a significantly lower incidence of dry mouth (1.5% to 2.1% across doses) compared to tolterodine (8.6%) .
    • The overall incidence of treatment-emergent adverse events was similar between this compound and placebo groups, indicating good tolerability .

Potential Off-Label Uses

Recent studies have explored this compound's role beyond OAB treatment:

  • Weight Management : Research indicates that this compound may enhance brown adipose tissue thermogenesis, suggesting potential applications in obesity management . However, further studies are necessary to establish its efficacy in this area.
  • Combination Therapy : this compound has been evaluated in combination with other agents like solifenacin for enhanced therapeutic effects on urinary symptoms. Trials have shown improved voided volume and reduced micturition frequency when used together .

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients demonstrated that this compound significantly improved OAB symptoms without increasing the risk of falls or cognitive impairment, common concerns in this demographic group .

Case Study 2: Long-Term Safety

A long-term safety study spanning 12 months confirmed that this compound maintained its efficacy while exhibiting a consistent safety profile. The incidence of serious adverse events was low and comparable to placebo groups .

Comparative Efficacy Table

Parameter This compound (50 mg) This compound (100 mg) Tolterodine (4 mg) Placebo
Mean Change in Incontinence Episodes/24h-1.47-1.63-1.57-0.23
Mean Change in Micturitions/24h-1.66-1.75-1.46-0.10
Incidence of Dry Mouth (%)0.52.18.61.5

Comparison with Similar Compounds

  • Solifenacin
  • Vibegron
  • Tolterodine

Mirabegron stands out due to its unique mechanism of action and favorable safety profile, making it a valuable option for patients with overactive bladder.

Biological Activity

Mirabegron is a novel pharmacological agent classified as a β3-adrenoceptor agonist, primarily used in the treatment of overactive bladder (OAB). Its mechanism of action differs from traditional antimuscarinic agents, making it a significant option for patients who may experience adverse effects from those medications. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and tolerability based on diverse research findings.

This compound selectively stimulates β3-adrenoceptors in the bladder detrusor muscle, leading to relaxation and increased bladder capacity during storage. This action contrasts with antimuscarinic agents that inhibit acetylcholine's effect on muscarinic receptors, often leading to side effects such as dry mouth and constipation. The unique mechanism of this compound allows for improved symptom management in OAB without the common adverse effects associated with antimuscarinics.

Efficacy in Clinical Trials

Numerous clinical studies have evaluated the efficacy of this compound in treating OAB symptoms. Below is a summary of key findings from pivotal trials:

Study Population Dosage Duration Primary Outcomes Results
Chapple et al. (2013) Adults with OAB50 mg, 100 mg12 weeksChange in incontinence episodesSignificant reduction: -1.13 (50 mg), -1.47 (100 mg)
NCT00688688 Adults ≥ 18 years with OAB50 mg, 100 mg, Tolterodine ER 4 mg12 monthsTreatment-emergent adverse events (TEAEs)TEAEs similar across groups; sustained efficacy observed
Khullar et al. (2013) Phase III trials25 mg, 50 mg, 100 mgUp to 12 monthsMicturition frequency and urgency incontinenceSignificant improvements vs placebo; well tolerated

The results consistently demonstrate that this compound significantly reduces the frequency of micturitions and urgency episodes compared to placebo, with benefits observable as early as four weeks into treatment.

Safety and Tolerability

This compound's safety profile has been extensively studied. The most common treatment-emergent adverse events reported include hypertension, urinary tract infections, and nasopharyngitis. Importantly, the incidence of dry mouth—often a significant concern with antimuscarinic therapies—is notably lower with this compound:

Adverse Event This compound 50 mg This compound 100 mg Tolterodine ER 4 mg
Dry Mouth2.1%0.5%8.6%
HypertensionSimilar ratesSimilar ratesSimilar rates
Urinary Tract InfectionSimilar ratesSimilar ratesSimilar rates

The low occurrence of dry mouth positions this compound as a favorable option for patients who are sensitive to this side effect.

Case Studies and Long-term Utilization

A patient utilization survey indicated that about 50.7% of participants continued using this compound after six months, with symptom relief reported by 45.2% of users and quality of life improvements noted by 41.7% . Discontinuation was primarily due to adverse effects (29.6%), emphasizing the importance of monitoring patient tolerance.

In another quasi-experimental study conducted in Barcelona, Spain, a structured intervention aimed at optimizing this compound use resulted in a 57% treatment discontinuation rate , highlighting the need for ongoing assessment and patient education regarding medication management .

Q & A

Basic Research Questions

Q. What experimental models are used to study Mirabegron’s effects on glucose metabolism and adipose tissue remodeling?

  • Methodological Answer : Clinical trials often employ oral glucose tolerance tests (OGTTs) and hyperinsulinemic-euglycemic clamps to assess glucose homeostasis and insulin sensitivity, paired with subcutaneous white adipose tissue (SC WAT) and muscle biopsies for histochemical and gene expression analysis . Preclinical models use differentiated human adipocytes and muscle cultures to isolate direct vs. indirect effects of β3-AR activation. For example, conditioned media from this compound-treated adipocytes increased muscle PGC1α expression in vitro, suggesting paracrine signaling mechanisms .

Q. How is brown adipose tissue (BAT) activity quantified in this compound clinical studies?

  • Methodological Answer : BAT metabolic activity is measured via [¹⁸F]-FDG PET-CT scans, which track glucose uptake in thermogenic adipose depots. Chronic this compound treatment increased BAT activity by 16–28% in clinical trials, with parallel increases in resting energy expenditure (REE) . Dual-energy X-ray absorptiometry (DEXA) and indirect calorimetry are used to monitor body composition and energy expenditure, respectively .

Q. What analytical techniques validate this compound’s stability in pharmaceutical formulations?

  • Methodological Answer : Stability-indicating HPTLC-ESI-MS methods are developed per ICH guidelines (Q2(R2)) to assess degradation under stress conditions (e.g., hydrolysis, oxidation). For example, alkaline degradation of this compound produces 2-phenylethenamine derivatives, identified via mass fragmentation patterns . High-precision UPLC-MS/MS is used for plasma pharmacokinetic profiling, achieving sensitivity down to 0.1 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on adipose tissue "beiging" across studies?

  • Methodological Answer : Discrepancies arise from methodological differences:

  • Tissue sampling : Immunohistochemistry for UCP1 in SC WAT vs. PET-CT for BAT activity .
  • Population heterogeneity : Studies in obese, insulin-resistant subjects show pronounced beiging , while lean cohorts may exhibit marginal effects .
  • Dosage : 100 mg/day (clinical dose) vs. higher experimental doses .
    Meta-analyses should stratify by covariates like BMI, baseline HbA1c, and adipose biopsy protocols.

Q. What strategies mitigate confounding in real-world studies of this compound’s drug-drug interactions (e.g., CYP2D6 substrates)?

  • Methodological Answer : Retrospective cohort studies using claims databases must adjust for:

  • Comorbidities : Obesity, hypertension, and polypharmacy .
  • PK/PD modeling : Assess plasma concentrations of co-administered drugs (e.g., metoprolol, desipramine) and cardiovascular responses (QT interval, blood pressure) .
  • Propensity score matching : Balance covariates like age, renal function, and concomitant medications .

Q. How can combination therapies (e.g., this compound + Pioglitazone) be optimized for synergistic metabolic benefits?

  • Methodological Answer :

  • Dose titration : Pioglitazone increases fat mass but enhances insulin sensitivity, while this compound offsets weight gain via lipolysis .
  • Endpoint selection : Prioritize HbA1c reduction, HDL-cholesterol elevation, and adipose tissue UCP1/TMEM26 expression .
  • Mechanistic overlap : PPARγ agonists (pioglitazone) and β3-AR agonists (this compound) both promote beiging but via distinct pathways; RNA-seq can identify additive transcriptional effects .

Q. What experimental design considerations are critical for patenting novel this compound formulations?

  • Methodological Answer :

  • Data alignment : Ensure stability (e.g., photostability, thermal degradation) and efficacy data match patent claims. Courts may reject data if experimental conditions (e.g., harsh storage) exceed specification parameters .
  • Legal collaboration : Involve patent attorneys in designing experiments to preempt challenges (e.g., prior art on crystalline forms or salt derivatives) .

Q. Methodological Challenges & Solutions

Q. How should researchers address heterogeneity in meta-analyses comparing this compound and antimuscarinics?

  • Answer :

  • Subgroup analysis : Stratify by age (>65 years), OAB subtype (wet vs. dry), and prior treatment failure .
  • Risk adjustment : Use Cox proportional hazards models to control for cardiovascular comorbidities and polypharmacy .
  • Outcome standardization : Define MACE (major adverse cardiovascular events) uniformly across studies to enable pooled analysis .

Q. What biomarkers best predict this compound’s therapeutic response in metabolic syndrome?

  • Answer :

  • Adipose-specific markers : Plasma adiponectin (increased 35% with this compound) correlates with improved β-cell function .
  • Muscle remodeling : Type I fiber proportion and PGC1α expression indicate enhanced oxidative capacity .
  • Lipidomics : Elevations in HDL and ApoA1 reflect improved lipid metabolism .

Q. How can novel this compound-drug complexes (e.g., with suvorexant) enhance therapeutic efficacy?

  • Answer :
  • Thermal analysis : DSC and FTIR identify interaction sites (e.g., hydrogen bonding) between this compound and partner drugs .
  • Bioactivity assays : Test synergistic effects on bladder smooth muscle relaxation (for OAB) or thermogenesis (for metabolic disorders) .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021648
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

223673-61-8
Record name Mirabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223673-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirabegron [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223673618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirabegron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MVR3JL3B2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75031350
CID 75031350
Mirabegron
CID 75031350
CID 75031350
Mirabegron
CID 75031350
CID 75031350
Mirabegron
CID 75031350
CID 75031350
Mirabegron
CID 75031350
CID 75031350
Mirabegron
CID 75031350
Mirabegron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.